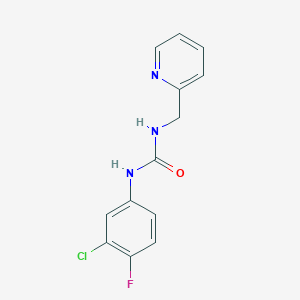
1-(4-Cyclohexylpiperazin-1-yl)-2-(2,4-difluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the piperazine ring with cyclohexyl halides.
Attachment of the difluorophenoxy group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with a difluorophenol compound.
Formation of the ethanone moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylpiperazino)-2-(2,4-difluorophenoxy)-1-ethanone: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(4-Cyclohexylpiperazino)-2-(2,4-dichlorophenoxy)-1-ethanone: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1-(4-CYCLOHEXYLPIPERAZINO)-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE is unique due to the presence of both the cyclohexyl and difluorophenoxy groups, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H24F2N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(4-cyclohexylpiperazin-1-yl)-2-(2,4-difluorophenoxy)ethanone |
InChI |
InChI=1S/C18H24F2N2O2/c19-14-6-7-17(16(20)12-14)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h6-7,12,15H,1-5,8-11,13H2 |
Clé InChI |
RLLKKJGCWCBRGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931083.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)

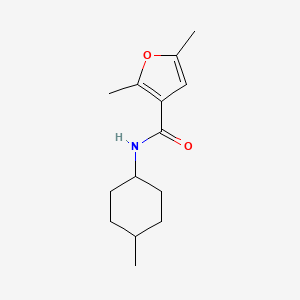
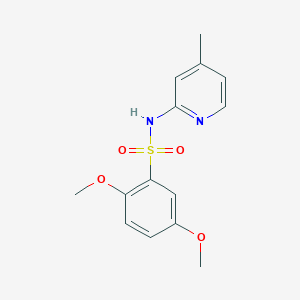
![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)
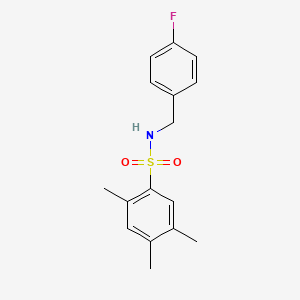
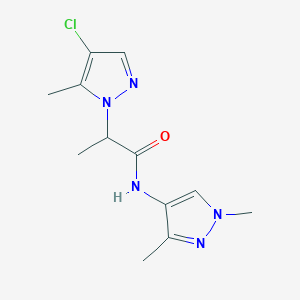
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)


![4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14931164.png)
